5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both thiophene and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to manifest a wide range of biological qualities such as anti-inflammatory, antimicrobial activity, and inhibitors of p38 Kinase .
Cellular Effects
Some pyrazole derivatives have been shown to exhibit anticancer activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the pyrazole moiety.
1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the thiophene moiety.
5-(Furan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a furan ring instead of thiophene.
Uniqueness: 5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid is unique due to the combination of both thiophene and pyrazole rings, which imparts distinct chemical properties and reactivity. This dual-ring system allows for a broader range of chemical modifications and applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBNCNNJMOLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355933 | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803471 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
182415-24-3 | |
Record name | 5-(2-Thienyl)-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182415-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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